N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
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Description
N-(3-(1H-imidazol-1-yl)propyl)-7-butyl-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is a useful research compound. Its molecular formula is C19H26N6O3 and its molecular weight is 386.456. The purity is usually 95%.
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Scientific Research Applications
DNA Binding and Gene Regulation
Pyrrole-Imidazole Polyamides
These molecules, which share structural similarities with the given compound, are known for their ability to bind specifically to DNA sequences within the minor groove. They are programmable, allowing for the targeting of specific genomic loci. This specificity enables the modulation of gene expression, providing a potential tool for therapeutic interventions in diseases like cancer. For instance, polyamides containing N-methylpyrrole and N-methylimidazole units have been shown to bind to DNA with high specificity, affecting gene regulation at the targeted sites (Chavda et al., 2010).
Chemical Synthesis and Modification
Synthesis of Imidazo[1,2-a]pyrimidines
Efforts to modify the core structure of imidazo[1,2-a]pyrimidines, which are structurally related to the given compound, have been documented. These modifications aim to enhance the stability of these molecules against metabolic processes such as oxidation by enzymes like aldehyde oxidase. Such chemical modifications are crucial in developing more stable and effective therapeutic agents (Linton et al., 2011).
Cellular Uptake and Biological Activity
Enhancing Cellular Uptake
The biological activity of pyrrole-imidazole polyamides, and by extension, related compounds, can be significantly enhanced by modifying certain structural elements. For example, introducing aryl groups at specific positions has been shown to improve cellular uptake and nuclear localization, thereby increasing the compound's potency in modulating gene expression (Meier et al., 2012).
Antimicrobial and Antituberculosis Activity
Imidazo[1,2-a]pyridine-3-carboxamides
Compounds with this core structure have demonstrated significant activity against multi- and extensive drug-resistant strains of tuberculosis. This highlights the potential of such molecules in addressing challenging infectious diseases. The selective potency and encouraging pharmacokinetic properties of these compounds further underscore their therapeutic potential (Moraski et al., 2011).
Properties
IUPAC Name |
7-butyl-N-(3-imidazol-1-ylpropyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N6O3/c1-4-5-10-25-15(16(26)21-7-6-9-24-11-8-20-13-24)12-14-17(25)22(2)19(28)23(3)18(14)27/h8,11-13H,4-7,9-10H2,1-3H3,(H,21,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWFCCUJFOQGGFA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=CC2=C1N(C(=O)N(C2=O)C)C)C(=O)NCCCN3C=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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